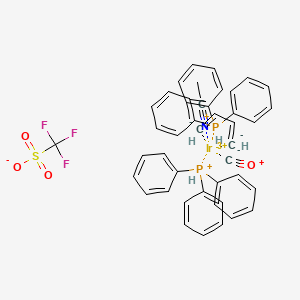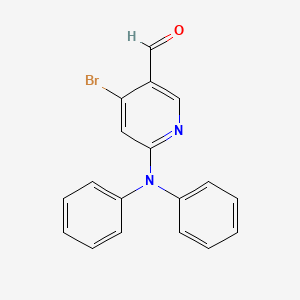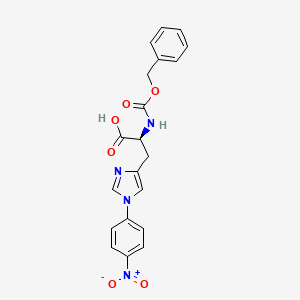
Z-His(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-His(Dnp)-OH, also known as Nα-benzyloxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group at the N-terminal and a 2,4-dinitrophenyl (Dnp) group attached to the imidazole ring of histidine. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-His(Dnp)-OH typically involves the protection of the histidine amino group with a benzyloxycarbonyl (Z) group and the subsequent introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring. The process generally follows these steps:
Protection of Histidine: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Introduction of Dnp Group: The protected histidine is then reacted with 2,4-dinitrofluorobenzene to introduce the Dnp group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Z-His(Dnp)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Z and Dnp protecting groups under acidic or basic conditions.
Substitution Reactions: The Dnp group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Z group, while the Dnp group can be removed using hydrazine.
Substitution: Nucleophiles such as amines or thiols can react with the Dnp group under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected histidine and substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Z-His(Dnp)-OH has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of complex peptides.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the investigation of protease activity.
Medical Research: this compound is used in the development of diagnostic assays and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based drugs and biochemical reagents.
Mécanisme D'action
The mechanism of action of Z-His(Dnp)-OH involves its interaction with specific enzymes or receptors. The Dnp group acts as a chromophore, allowing for the detection and quantification of enzyme activity. The compound’s molecular targets include proteases and other enzymes that recognize the histidine residue.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-His-OBzl: Nα-benzyloxycarbonyl-L-histidine benzyl ester.
Z-His-OH: Nα-benzyloxycarbonyl-L-histidine.
Uniqueness
Z-His(Dnp)-OH is unique due to the presence of the Dnp group, which provides a chromophoric property that is useful in analytical applications. This distinguishes it from other similar compounds that lack this feature.
Propriétés
Formule moléculaire |
C20H18N4O6 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2S)-3-[1-(4-nitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N4O6/c25-19(26)18(22-20(27)30-12-14-4-2-1-3-5-14)10-15-11-23(13-21-15)16-6-8-17(9-7-16)24(28)29/h1-9,11,13,18H,10,12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |
Clé InChI |
JNYFWOQWUHMFRU-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


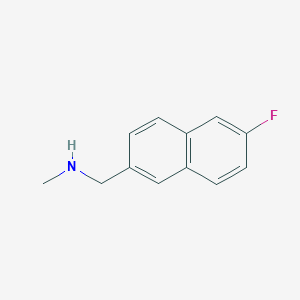
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
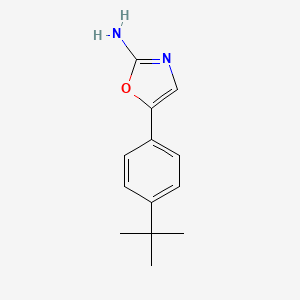
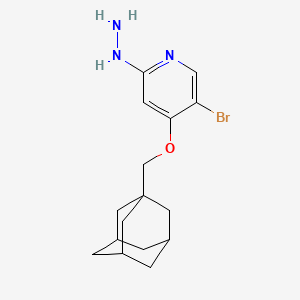
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
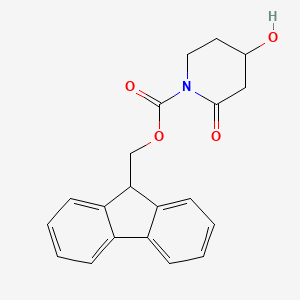

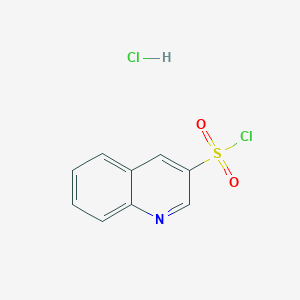
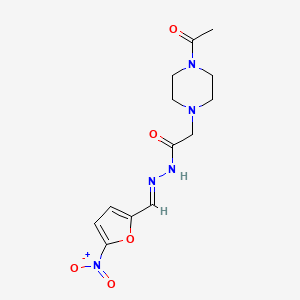
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
